molecular formula C8H9NO4S B2462960 2-Methyl-3-sulfamoylbenzoic acid CAS No. 1342428-00-5

2-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B2462960
CAS No.: 1342428-00-5
M. Wt: 215.22
InChI Key: YJZORUIWDRHVKS-UHFFFAOYSA-N
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Description

2-Methyl-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a sulfamoyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-sulfamoylbenzoic acid typically involves the sulfonation of 2-methylbenzoic acid. The reaction is carried out by treating 2-methylbenzoic acid with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction is usually performed under controlled temperature conditions to ensure the selective formation of the sulfamoyl group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-sulfamoylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-sulfamoylbenzoic acid
  • 4-Sulfamoylbenzoic acid
  • 2-Methylbenzoic acid

Uniqueness

2-Methyl-3-sulfamoylbenzoic acid is unique due to the specific positioning of the methyl and sulfamoyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methyl-3-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZORUIWDRHVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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